AVOCADAMIDE DEA
Description
Avocadamide DEA (INCI name: this compound) is a diethanolamide derived from avocado oil, primarily used as a surfactant, emulsifier, and foam booster in cosmetic formulations. Its chemical structure consists of N,N-bis(2-hydroxyethyl)-avocado amides, with a CAS registry number of 124046-21-5 . As a vegetable-derived ingredient, it is favored in natural and organic cosmetics for its stabilizing and viscosity-regulating properties.
Properties
CAS No. |
124046-21-5 |
|---|---|
Molecular Formula |
C12H15N3O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Properties
Avocadamide DEA is functionally analogous to other diethanolamides, such as Cocamide DEA, Lauramide DEA, and Oleamide, but differs in origin and structural composition:
| Compound | Source | Primary Functions | Key Applications |
|---|---|---|---|
| This compound | Avocado oil | Emulsification, foam boosting, viscosity control | Creams, lotions, hair conditioners |
| Cocamide DEA | Coconut oil | Surfactant, foam stabilization, cleansing | Shampoos, body washes, detergents |
| Lauramide DEA | Lauric acid | Thickening, emulsion stabilization | Shaving creams, moisturizers |
| Oleamide | Oleic acid | Lubricant, slip agent, anti-static agent | Plastic additives, hair serums |
- This compound excels in stabilizing emulsions due to its long unsaturated fatty acid chains derived from avocado oil, enhancing texture in rich formulations .
- Cocamide DEA is widely used for its superior foaming capacity and cost-effectiveness in cleansing products .
- Oleamide (CAS 301-02-0), a monoamide, is distinct as a non-ionic surfactant with lubricating properties, often used in industrial plastics and hair care .
Chemical Structure and Performance
- This compound: Contains C18-C20 unsaturated fatty chains, contributing to its lightweight, non-greasy texture. Its diethanolamine group enhances water solubility, making it suitable for oil-in-water emulsions .
Market and Application Trends
- This compound : Gaining traction in "clean beauty" products due to its plant-based origin. Used in niche moisturizers and hair masks .
- Cocamide DEA : Dominates mass-market cleansers and detergents for its cost-performance balance .
- Oleamide : Preferred in high-end hair serums and industrial applications for its silky feel .
Q & A
Q. What spectroscopic and chromatographic methods are validated for characterizing Avocadamide DEA’s molecular structure and purity?
To confirm molecular identity, use nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for purity assessment. Quantify impurities via gas chromatography (GC) coupled with flame ionization detection (FID) .
Q. How is this compound’s emulsification efficiency measured in vitro, and what parameters define its performance?
Conduct phase separation tests under controlled temperature and shear conditions. Calculate emulsion stability indices (ESI) by monitoring droplet size distribution via dynamic light scattering (DLS). Determine critical micelle concentration (CMC) using surface tension measurements with a tensiometer .
Q. What standardized protocols exist for evaluating this compound’s biocompatibility in cosmetic formulations?
Follow OECD guidelines for skin irritation/corrosion (e.g., in vitro reconstructed human epidermis models). Measure inflammatory biomarkers (IL-1α, IL-6) via enzyme-linked immunosorbent assays (ELISA) and assess cytotoxicity using MTT assays on human keratinocytes .
Advanced Research Questions
Q. How can researchers resolve contradictions in rheological data when this compound’s viscosity-modifying effects vary across studies?
Apply exploratory data analysis (EDA) to identify outliers and confounding variables (e.g., pH, ionic strength). Use multivariate regression or mixed-effects models to isolate formulation-specific factors. Validate findings through controlled rheometry experiments with standardized shear rate protocols .
Q. What experimental designs optimize the study of synergistic interactions between this compound and cationic surfactants?
Implement a mixture design (e.g., simplex lattice) to vary component ratios systematically. Analyze synergy via response surface methodology (RSM) and quantify interactions using the Chou-Talalay combination index. Characterize micellar morphology with cryogenic transmission electron microscopy (Cryo-TEM) .
Q. How can stochastic modeling address variability in this compound’s emulsion stabilization efficiency under environmental stressors?
Use Monte Carlo simulations to model the impact of temperature fluctuations and pH changes. Validate predictions via accelerated stability testing (e.g., 40°C/75% relative humidity for 12 weeks) and monitor phase separation kinetics with turbidimetry .
Q. What methodologies improve the reproducibility of this compound synthesis across laboratory scales?
Optimize reaction parameters (e.g., molar ratios, catalyst loading) using a Box-Behnken design. Monitor reaction progress in real-time via inline Raman spectroscopy. Apply statistical process control (SPC) to critical quality attributes (CQAs) like yield and purity .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., compare HPLC purity data with NMR integration). Apply bootstrapping or Bayesian meta-analysis to assess confidence intervals .
- Experimental Reproducibility : Document synthesis protocols using the Minimum Information About a Chemical Synthesis (MIACS) framework. Share raw datasets and instrument calibration logs in supplementary materials .
Key Research Gaps
- Mechanistic Insights : Molecular dynamics simulations to map this compound’s interaction with lipid bilayers.
- Long-Term Stability : Investigate photodegradation pathways via UV-visible spectroscopy and quantum mechanical calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
